
1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors
The piperazine ring in BPPD is often utilized in the design of kinase inhibitors. These inhibitors target specific kinases involved in cell signaling pathways and play a crucial role in cancer therapy. BPPD derivatives may exhibit kinase-inhibitory activity, potentially impacting cell growth, proliferation, and survival .
Receptor Modulators
BPPD derivatives could act as receptor modulators. By interacting with specific receptors (such as G protein-coupled receptors or ion channels), they may influence cellular responses, neurotransmission, or hormone signaling. Investigating BPPD’s receptor-binding properties is essential for drug discovery .
Buchwald–Hartwig Amination
The synthetic methodologies used to prepare BPPD often involve Buchwald–Hartwig amination. This powerful coupling reaction allows the introduction of aryl or heteroaryl groups onto the piperazine scaffold. Researchers explore diverse substitution patterns to optimize pharmacological properties .
Aromatic Nucleophilic Substitution
BPPD derivatives can undergo aromatic nucleophilic substitution reactions. These transformations enable the substitution of functional groups on the aromatic ring of the piperazine core. Such modifications impact the compound’s bioactivity and pharmacokinetics .
Reductive Amination
Reductive amination methods are employed to synthesize BPPD analogs. By introducing substituents at the carbonyl position, researchers fine-tune the compound’s properties. Reductive amination allows the incorporation of diverse functional groups .
Finkelstein Alkylation
Finkelstein alkylation reactions are useful for modifying BPPD. These reactions involve the exchange of halogens (e.g., chlorine or bromine) with alkyl groups. Researchers explore different alkyl substituents to enhance drug-like properties .
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O.2ClH/c21-16(19-8-6-17-7-9-19)20-12-10-18(11-13-20)14-15-4-2-1-3-5-15;;/h1-5,17H,6-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQXGPBIXPKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


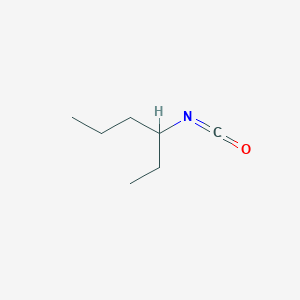

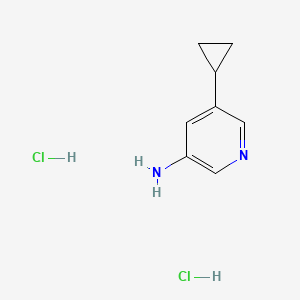
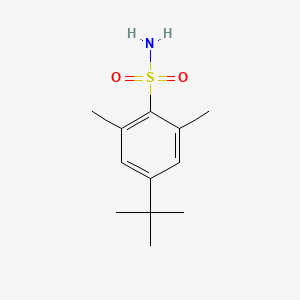
![dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2737967.png)
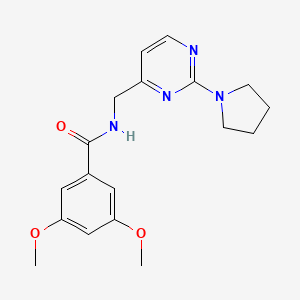

![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737971.png)

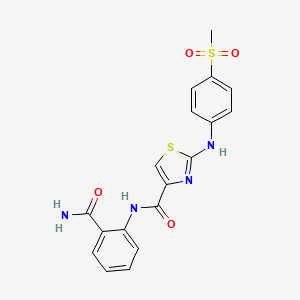
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737977.png)
![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)
![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2737982.png)